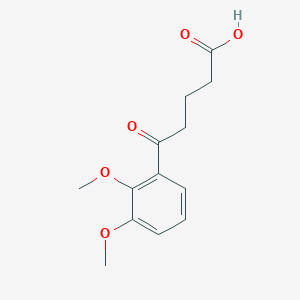

5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid

Description

Contextualizing Aryl-Oxovaleric Acids in Contemporary Chemical Biology Research

Aryl-oxovaleric acids, a class of compounds to which 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid belongs, are increasingly recognized for their diverse biological activities. These molecules are being investigated for their potential as anticancer and antimicrobial agents. The presence of both a carboxylic acid and a ketone functional group within the same molecule allows for a range of interactions with biological targets, such as enzymes and receptors.

The aryl group, in this case, a dimethoxyphenyl moiety, plays a crucial role in modulating the biological and physicochemical properties of these compounds. The substitution pattern on the phenyl ring can influence factors such as solubility, lipophilicity, and the ability to form specific interactions with protein binding sites. Researchers in chemical biology are actively exploring how modifications to the aryl ring and the oxovaleric acid backbone can lead to the development of compounds with enhanced potency and selectivity. The study of these derivatives provides valuable insights into structure-activity relationships, guiding the design of new and more effective therapeutic agents.

Academic Significance of the 5-Oxopentanoic Acid Scaffold in Synthetic and Medicinal Chemistry

The 5-oxopentanoic acid scaffold, also known as 4-formylbutanoic acid, is a valuable building block in organic synthesis. nih.gov Its bifunctional nature, possessing both a carboxylic acid and an aldehyde or ketone, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including various heterocyclic compounds. In medicinal chemistry, this scaffold is a key component in the synthesis of numerous biologically active molecules.

The reactivity of the carbonyl group and the carboxylic acid allows for a variety of chemical transformations, including oxidation, reduction, and substitution reactions. This versatility enables synthetic chemists to introduce diverse functional groups and build molecular complexity. The 5-oxopentanoic acid framework is integral to the synthesis of compounds with potential therapeutic applications, highlighting its academic and practical importance in the field of chemistry.

Research Trajectories of Dimethoxyphenyl-Substituted Oxovaleric Acids

Recent research has focused on the synthesis and biological evaluation of various dimethoxyphenyl-substituted oxovaleric acid derivatives. For instance, compounds like 5-((2,4-Dimethoxyphenyl)amino)-5-oxopentanoic acid have been investigated for their potential antimicrobial and anticancer properties. This highlights a broader interest in how the dimethoxyphenyl moiety influences biological activity.

The specific substitution pattern of the methoxy (B1213986) groups on the phenyl ring is a key area of investigation. Different isomers, such as the 2,3-dimethoxy, 2,4-dimethoxy, and 3,4-dimethoxy derivatives, can exhibit distinct biological profiles. Research is ongoing to understand how the position of these electron-donating groups affects the molecule's interaction with biological targets. Future research in this area is likely to involve the synthesis of a wider range of analogues and their systematic evaluation in various biological assays to uncover new therapeutic leads.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2,3-dimethoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-17-11-7-3-5-9(13(11)18-2)10(14)6-4-8-12(15)16/h3,5,7H,4,6,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLZVZIWVFSERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645461 | |

| Record name | 5-(2,3-Dimethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-29-5 | |

| Record name | 5-(2,3-Dimethoxyphenyl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Chemical Reactivity and Derivatization Pathways of 5 2,3 Dimethoxyphenyl 5 Oxovaleric Acid

Functional Group Interconversions on the Oxovaleric Acid Moiety

The oxovaleric acid portion of the molecule contains two key functional groups ripe for interconversion: the ketone and the carboxylic acid. These groups can be independently or concertedly modified through a variety of chemical reactions.

The oxidation of molecules containing both aliphatic chains and aromatic rings presents a significant challenge due to the comparable reactivity of these sites. The primary difficulty lies in selectively oxidizing a strong methylene (B1212753) C-H bond in the valeric acid chain without affecting the more easily oxidized electron-rich dimethoxyphenyl ring. nih.govnih.gov Cytochrome P450 enzymes in biological systems can achieve this type of chemoselectivity by sterically controlling the substrate's access to the reactive oxidant core. nih.gov

In synthetic chemistry, achieving similar selectivity often requires specialized catalysts. For instance, manganese-based small-molecule catalysts have been developed that can hydroxylate strong methylene C-H bonds in the presence of aromatic functionalities. nih.govnih.gov This approach is a significant advancement over traditional oxidants that would preferentially attack the aromatic ring. nih.gov In the context of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, such a catalyst could potentially oxidize the C-3 or C-4 position of the valeric acid chain, leading to novel hydroxylated or ketonated derivatives while preserving the aromatic ring. The chemoselectivity of such reactions is highly dependent on the pH of the reaction medium; for example, the oxidation of an aromatic ketone with bleach can result in either cleavage of the ketone under basic conditions or electrophilic substitution on the aromatic ring under acidic conditions. researchgate.net

The ketone functional group in this compound can be stereoselectively reduced to a secondary alcohol, introducing a chiral center into the molecule. This transformation is of particular interest for the synthesis of optically active compounds. Enzymatic reductions, often employing ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), are highly effective for this purpose, frequently yielding products with high enantiomeric excess (>99% ee). researchgate.netmdpi.com These biocatalytic methods are increasingly favored for their high selectivity and mild reaction conditions. researchgate.net

Chemical methods for stereoselective reduction are also well-established. The use of chiral reducing agents or catalysts can favor the formation of one enantiomer over the other. For instance, the Lewis acid-mediated reduction of similar β-keto esters has demonstrated that the choice of metal can control the stereochemical outcome. Strongly chelating metals like titanium tetrachloride (TiCl₄) typically lead to syn-isomers, while non-chelating metals like cerium chloride (CeCl₃) favor the formation of anti-isomers. researchgate.net This principle can be applied to the reduction of the γ-keto acid, where the choice of reagent could selectively produce either the (R)- or (S)-hydroxy derivative.

Table 1: Examples of Stereoselective Reduction of Keto Esters This table is generated based on data for analogous compounds to illustrate potential reaction outcomes.

| Substrate (Analogous to Target) | Reducing Agent/Catalyst | Product Stereochemistry | Enantiomeric Excess (ee) |

| Ethyl 4-chloro-3-oxobutanoate | KRED-P2-D11 | (R)-Ethyl 4-chloro-3-hydroxybutanoate | >99% |

| Ethyl 4-bromo-3-oxobutanoate | KRED-P2-G03 | (R)-Ethyl 4-bromo-3-hydroxybutanoate | >99% |

| α-Alkyl-β-keto ester | BH₃·py / TiCl₄ | syn-α-Alkyl-β-hydroxy ester | High |

| α-Alkyl-β-keto ester | LiEt₃BH / CeCl₃ | anti-α-Alkyl-β-hydroxy ester | High |

Esterification and Amidation as Key Derivatization Routes

The carboxylic acid functional group is a versatile handle for derivatization, with esterification and amidation being the most common transformations. These reactions allow for the introduction of a wide variety of substituents, thereby modifying the physical and chemical properties of the parent molecule.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is reversible, and conditions are often optimized to drive the reaction to completion, such as by removing water as it is formed.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This reaction usually requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common activating agents include carbodiimides, which convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine. These derivatization routes are fundamental in medicinal chemistry for tuning the properties of lead compounds.

Aromatic Ring Transformations and Substituent Effects on Reactivity

The 2,3-dimethoxyphenyl ring in the target molecule is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmsu.edu The outcome of these reactions is largely governed by the electronic effects of the substituents already present on the ring: the two methoxy (B1213986) groups (-OCH₃) and the 5-oxovaleroyl group.

Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org

Activating groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They typically direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org

Deactivating groups withdraw electron density from the ring, making it less reactive. They generally direct incoming electrophiles to the meta position. libretexts.org

In this compound, the two methoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electrons via resonance. wikipedia.org Conversely, the acyl group attached to the ring is a deactivating, meta-directing group because it withdraws electron density through both inductive and resonance effects. msu.edu The interplay of these competing effects determines the position of substitution. The powerful activating effect of the two methoxy groups is expected to dominate, directing incoming electrophiles to the positions ortho and para relative to them (C4, C5, and C6 positions), with the C5 position being sterically hindered.

Table 2: Substituent Effects on the Aromatic Ring

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

| Methoxy (-OCH₃) | C2 | Activating (Resonance Donor) | Ortho, Para |

| Methoxy (-OCH₃) | C3 | Activating (Resonance Donor) | Ortho, Para |

| Acyl (-COR) | C1 | Deactivating (Inductive & Resonance Withdrawing) | Meta |

Formation of Complex Heterocyclic Derivatives from the 5-Oxovaleric Acid Scaffold

The presence of both a ketone and a carboxylic acid in a 1,4-relationship makes this compound an excellent precursor for the synthesis of a wide range of heterocyclic compounds. These functional groups can react with various dinucleophiles to form five- and six-membered rings. For example, reaction with hydrazines can lead to the formation of pyridazinones, while reaction with hydroxylamine (B1172632) can yield oxazinones.

Multicomponent reactions (MCRs) are a powerful tool for building molecular complexity in a single step, and keto acids are often employed as key building blocks in these reactions. frontiersin.org For instance, the condensation of a keto acid with an aminoazole and an aldehyde can lead to the formation of complex fused heterocyclic systems like pyrrolones or dihydropyrimidines. frontiersin.orgchebanov.org The specific heterocyclic scaffold formed can often be controlled by the choice of reactants and reaction conditions. This synthetic versatility makes this compound a valuable starting material for generating libraries of diverse heterocyclic compounds for applications in drug discovery and materials science. nih.govresearchgate.net

Table 3: Examples of Heterocycles Synthesized from Keto Acid Precursors This table presents examples from analogous systems to illustrate the synthetic potential.

| Keto Acid/Ester Precursor | Reactants | Heterocyclic Product |

| α-Ketoglutaric Acid | 3-Amino-5-methylisoxazole, Aromatic Aldehydes | Isoxazolylpyrrolones |

| Pyruvic Acid | 5-Aminotetrazole, Aromatic Aldehydes | Dihydrotetrazolopyrimidines |

| Oxazolone (from amino acid) | Phenylhydrazine | 1,2,4-Triazin-6(5H)-one |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 5 2,3 Dimethoxyphenyl 5 Oxovaleric Acid Analogues

Systematic Structural Perturbations and Their Impact on Biological Activity Profiles

Systematic structural perturbation involves making discrete, planned modifications to a molecule to map its pharmacophore—the key features responsible for its biological effect. By altering specific parts of the 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid scaffold and assessing the resultant change in activity, researchers can deduce which interactions are critical for the desired biological outcome.

The 2,3-dimethoxyphenyl ring is a crucial component of the lead structure, likely involved in key interactions with a biological target. Modifying the substituents on this ring can significantly alter the compound's electronic, steric, and lipophilic properties, thereby influencing its biological activity.

The nature and position of substituents on an aromatic ring are critical determinants of biological activity. nih.govnih.gov The introduction of different functional groups can impact factors such as binding affinity, metabolic stability, and solubility. For instance, electron-withdrawing groups like dichloro or difluoro can alter the charge distribution of the ring, potentially affecting electrostatic interactions with a target protein. Conversely, electron-donating groups like dimethyl could enhance other types of interactions. The size and lipophilicity of these substituents also play a role; increasing the aromatic ring count or adding bulky groups can have detrimental effects on developability parameters. nih.gov

Positional isomerism is another critical factor. nih.gov The specific arrangement of the methoxy (B1213986) groups in the 2,3-position on the phenyl ring creates a distinct electronic and steric profile. Shifting these groups to other positions, such as 2,5- or 3,4-, would likely result in a significant change in activity by altering the molecule's shape and how it fits into a binding pocket. nih.govnih.gov Studies on other molecular classes have shown that even subtle changes in the position of a substituent can lead to dramatic differences in potency and selectivity. researchgate.netnih.gov For example, research on benzotriazole (B28993) derivatives showed that linearly attached isomers were more potent than angularly attached ones. researchgate.net

The following table illustrates potential SAR trends based on these established medicinal chemistry principles.

| Analogue | Aromatic Ring Substituent | Position | Expected Impact on Properties | Hypothetical Activity Trend |

| Lead Compound | Dimethoxy | 2,3- | Baseline electronic and steric profile | Baseline |

| Analogue A | Dimethoxy | 3,4- | Altered dipole moment and H-bonding potential | Potentially decreased or altered activity |

| Analogue B | Dichloro | 2,3- | Electron-withdrawing, increased lipophilicity | Activity may increase or decrease depending on target's electronic requirements |

| Analogue C | Dimethyl | 2,3- | Electron-donating, increased steric bulk | Potential for enhanced hydrophobic interactions, but steric clash is possible |

| Analogue D | Difluoro | 2,3- | Strongly electron-withdrawing, potential for H-bonding | May improve metabolic stability and binding affinity |

This interactive table is based on established principles of medicinal chemistry; actual activity would require experimental validation.

The pentanoic acid chain serves as a linker of a specific length and flexibility, positioning the terminal carboxylic acid for a critical interaction, likely with a positively charged or polar residue in a binding site. Modifications to this backbone can probe the spatial requirements of the target. nih.govnih.govaku.edu Shortening or lengthening the chain, for instance, could disrupt an optimal binding interaction, leading to a loss of activity. Introducing conformational constraints, such as a double bond or a cyclic element within the chain, could lock the molecule into a more or less active conformation, providing insights into the bioactive shape of the molecule.

The terminal carboxylic acid is a key functional group, likely acting as a hydrogen bond donor and acceptor or forming an ionic bond. nih.gov Its acidic nature is a dominant physicochemical feature. Replacing the carboxylic acid with bioisosteres—functional groups with similar physical or chemical properties—is a common strategy to modulate properties like acidity, polarity, and metabolic stability while retaining biological activity. openaccessjournals.com For example, replacing the carboxylic acid with a tetrazole ring, a well-known bioisostere, can increase metabolic stability and oral bioavailability. openaccessjournals.com

The table below outlines possible modifications and their expected consequences.

| Modification Type | Specific Variation | Potential Consequence | Hypothetical Activity Trend |

| Backbone Length | Butanoic acid derivative (shortened) | Suboptimal positioning of the acidic group | Decreased activity |

| Hexanoic acid derivative (lengthened) | Suboptimal positioning of the acidic group | Decreased activity | |

| Backbone Rigidity | Introduction of a double bond | Restricted conformation | May increase or decrease activity depending on the required conformation |

| Terminal Group | Esterification (e.g., Methyl ester) | Loss of acidic proton, increased lipophilicity | Loss of activity if ionic interaction is critical |

| Terminal Group | Bioisosteric replacement (e.g., Tetrazole) | Similar acidity but improved metabolic profile | Maintained or improved activity |

This interactive table is based on established principles of medicinal chemistry; actual activity would require experimental validation.

Rational Design of Novel Analogues through Lead Optimization Techniques

Following the initial SAR exploration, lead optimization aims to refine the molecule's structure to enhance desired properties. This process uses rational design, where knowledge of the biological target and SAR data guides the synthesis of new analogues with a higher probability of success. nih.govnih.govresearchgate.netrsc.org

Bioisosterism is a fundamental strategy in rational drug design used to improve potency, selectivity, or pharmacokinetics while minimizing changes to the core binding mode. nih.govctppc.orgnih.govresearchgate.net It involves replacing a functional group or atom with another that has similar steric and electronic characteristics. As mentioned, replacing the terminal carboxylic acid with a tetrazole or other acidic heterocycles is a classic example. openaccessjournals.com Similarly, one of the methoxy groups on the phenyl ring could be replaced with other groups to fine-tune electronic properties and metabolic stability.

Scaffold hopping is a more drastic but powerful lead optimization technique that involves replacing the central molecular core (the scaffold) with a structurally different one while preserving the essential pharmacophoric features. rsc.org The goal is to identify novel chemotypes with improved properties or to escape patent-protected chemical space. For this compound, the 2,3-dimethoxyphenyl-keto core could be replaced by a different heterocyclic system that maintains the spatial arrangement of the key interacting groups. researchgate.net This strategy can lead to compounds with significantly improved properties, such as increased metabolic stability, by replacing a metabolically labile part of the molecule. rsc.orgresearchgate.net

| Strategy | Original Moiety | Potential Replacement | Rationale |

| Bioisosterism | Carboxylic Acid | 1H-Tetrazole | Maintain acidity, improve metabolic stability and bioavailability. openaccessjournals.com |

| Bioisosterism | Methoxy Group | Hydroxamic Acid, Sulfonamide | Modulate electronic properties and hydrogen bonding potential. ctppc.org |

| Scaffold Hopping | Phenyl Ring | Pyridine or other Heterocycle | Alter core properties like solubility and metabolism, explore new chemical space. rsc.orgresearchgate.net |

| Scaffold Hopping | Pentanoic Acid | Proline-based linker | Introduce rigidity and new interaction points. nih.govnih.gov |

This interactive table illustrates rational design strategies based on established medicinal chemistry principles.

Fragment-based drug design (FBDD) is an alternative approach to lead discovery and optimization. researchgate.net It begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the biological target. nih.gov Once a fragment that binds is identified, it serves as a starting point for building a more potent lead compound. nih.govrsc.org

In the context of this compound, the molecule can be deconstructed into its constituent fragments:

The 2,3-dimethoxyphenyl ketone fragment: This fragment could be used to screen for binding and identify optimal substitutions on the aromatic ring.

The valeric acid fragment: This linker fragment helps define the necessary distance and vector for the acidic functional group.

Once initial fragment hits are identified and validated, they can be optimized through strategies like fragment growing, where the fragment is extended to pick up additional interactions in the binding pocket, or fragment merging, where two different fragments binding in adjacent sites are combined into a single, more potent molecule. nih.gov This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better physicochemical properties. researchgate.net

Advanced Computational and Theoretical Chemistry Applications for 5 2,3 Dimethoxyphenyl 5 Oxovaleric Acid Research

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Characterization

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods provide a microscopic view of the electronic structure and are instrumental in predicting spectroscopic characteristics, offering insights that are complementary to experimental data.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties (e.g., HOMO-LUMO)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), would be used to determine its most stable three-dimensional conformation (optimized molecular geometry). This process calculates key structural parameters like bond lengths and bond angles. materialsciencejournal.orgnih.gov

Furthermore, DFT is crucial for analyzing the molecule's electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netajchem-a.com A smaller energy gap suggests higher reactivity, indicating that the molecule can be easily excited. nih.gov These calculations help in understanding the charge transfer interactions that can occur within the molecule.

Table 1: Representative Electronic Properties of this compound Calculated by DFT

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.58 | Electron-donating capacity |

| LUMO Energy | -2.47 | Electron-accepting capacity |

| HOMO-LUMO Energy Gap (ΔE) | 4.11 | Chemical reactivity and stability |

Computational Prediction of Vibrational and Electronic Spectra

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules. Using methods like DFT, researchers can calculate the vibrational frequencies of this compound, which correspond to the peaks observed in experimental infrared (FT-IR) and Raman spectra. researchgate.netpnrjournal.com These theoretical spectra are invaluable for assigning specific vibrational modes (e.g., stretching, bending) to the experimentally observed absorption bands. researchgate.net A strong correlation between the calculated and experimental spectra validates the accuracy of the computed molecular structure. nih.gov

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra (UV-Vis). materialsciencejournal.org This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. These predictions help to understand the electronic transitions occurring within the molecule upon absorption of light.

Table 2: Comparison of Predicted and Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| C=O stretch (ketone) | 1685 | 1690 |

| C=O stretch (acid) | 1710 | 1715 |

| O-H stretch (acid) | 3100 | 3105 |

| C-O-C stretch (ether) | 1250 | 1255 |

Molecular Modeling and Dynamics Simulations for Conformational and Interaction Analysis

Molecular modeling and simulations are essential for studying how a molecule like this compound might interact with biological systems, such as proteins, and for understanding its dynamic behavior.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govopenmedicinalchemistryjournal.com For this compound, this method could be used to screen for potential protein targets and to understand its binding mode within a specific active site. The process involves placing the ligand in various conformations within the protein's binding pocket and calculating a docking score, which estimates the binding affinity. nih.gov The results provide insights into crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov This information is vital for structure-based drug design and for hypothesizing the molecule's mechanism of action.

Molecular Dynamics Simulations for Binding Stability and Conformational Ensembles

Following molecular docking, Molecular Dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time. dntb.gov.ua An MD simulation of the this compound-protein complex would provide detailed information on the stability of the predicted binding pose. undip.ac.idnih.gov Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess conformational stability. nih.gov A stable RMSD value over the course of the simulation suggests a stable binding complex. Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are critical for ligand interaction. undip.ac.id These simulations offer a dynamic picture of the binding event, complementing the static view provided by docking. researchgate.net

Table 3: Representative Molecular Dynamics Simulation Output for Ligand-Protein Complex Stability

| Metric | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.8 | Indicates stable binding within the pocket |

| Protein Backbone RMSD (Å) | 2.5 | Shows overall stability of the protein structure |

| Binding Free Energy (kcal/mol) | -8.5 | Estimated strength of the ligand-protein interaction |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling represent a data-driven approach to drug discovery. nih.gov If a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. This involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound and using statistical methods to build a mathematical model that correlates these descriptors with their biological activity. nih.gov

A robust QSAR model, validated by statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), can be used to predict the activity of new, untested compounds. nih.gov This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the discovery process.

Table 4: Key Components and Validation Metrics of a Hypothetical QSAR Model

| Component | Description / Value |

|---|---|

| Dependent Variable | Biological Activity (e.g., pIC50) |

| Independent Variables | Molecular Descriptors (e.g., LogP, Molar Refractivity) |

| Statistical Method | Partial Least Squares (PLS) |

| R² (Training Set) | 0.85 |

| Q² (Test Set) | 0.75 |

Development of Predictive Models for Biological Efficacy

Predictive modeling is a cornerstone of computational drug design, enabling the estimation of a compound's biological efficacy before its synthesis and experimental testing. One of the most widely used methods in this domain is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. nih.gov

For this compound, a QSAR study would typically involve the synthesis and biological evaluation of a focused library of its derivatives. The structural features of these molecules, such as electronic properties, hydrophobicity, and steric parameters, would be quantified using various molecular descriptors. These descriptors, along with the corresponding biological activity data, would then be used to build a predictive model through statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov

The resulting QSAR model could then be used to predict the biological efficacy of yet-to-be-synthesized derivatives of this compound, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity. This approach not only saves time and resources but also provides valuable insights into the key structural features that govern the compound's biological function.

Table 1: Hypothetical QSAR Model for this compound Derivatives

| Descriptor | Coefficient | Standard Error | p-value |

| LogP | 0.45 | 0.12 | <0.05 |

| Electronic Energy | -0.21 | 0.08 | <0.05 |

| Molar Refractivity | 0.15 | 0.05 | <0.05 |

| Dipole Moment | -0.33 | 0.10 | <0.05 |

Virtual Screening and Library Design via Computational Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method can be broadly categorized into two approaches: ligand-based and structure-based virtual screening. nih.gov

In the context of this compound, if the biological target is known and its three-dimensional structure has been determined, structure-based virtual screening would be the preferred approach. This involves docking a large library of compounds into the binding site of the target protein and scoring their binding affinity using a scoring function. nih.gov The top-scoring compounds, or "hits," can then be selected for experimental testing.

If the structure of the target is unknown, ligand-based virtual screening can be employed. This approach uses the structure of a known active compound, such as this compound, as a template to search for other compounds with similar properties. researchgate.net This can be done by searching for molecules with similar 2D or 3D structures, or by using a pharmacophore model that defines the essential structural features required for biological activity. researchgate.net

Computational approaches are also invaluable for the design of focused libraries of compounds for synthesis and screening. Based on the insights gained from QSAR and virtual screening studies, a virtual library of novel derivatives of this compound can be designed. nih.gov These virtual compounds can then be evaluated in silico for their predicted activity, selectivity, and pharmacokinetic properties, allowing for the selection of a smaller, more manageable set of compounds for chemical synthesis and biological testing.

Table 2: Illustrative Virtual Screening Hit List for a Target of this compound

| Compound ID | Docking Score (kcal/mol) | Predicted Affinity (nM) | Key Interactions |

| ZINC12345 | -9.8 | 50 | H-bond with Ser24, Pi-cation with Lys45 |

| ZINC67890 | -9.5 | 75 | H-bond with Asn112, Hydrophobic interaction with Leu87 |

| ZINC13579 | -9.2 | 120 | H-bond with Ser24, Pi-pi stacking with Phe110 |

| ZINC24680 | -9.1 | 150 | Hydrophobic interaction with Val33, H-bond with Gln98 |

Mechanistic Elucidation and in Vitro Biological Target Identification for 5 2,3 Dimethoxyphenyl 5 Oxovaleric Acid and Its Bioactive Analogues

In Vitro Pharmacological Characterization of Biological Activities

The initial characterization of a novel compound's biological effects is typically conducted through a battery of in vitro assays. These experiments are crucial for understanding how the compound interacts with biological systems at a molecular and cellular level, providing a foundational understanding of its potential therapeutic applications.

Enzyme Inhibition Kinetics and Selectivity Profiling

Enzyme inhibition is a common mechanism of action for many therapeutic agents. To investigate if 5-(2,3-dimethoxyphenyl)-5-oxovaleric acid acts as an enzyme inhibitor, a series of kinetic studies would be performed against a panel of physiologically relevant enzymes.

Detailed Research Findings: The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, a study on a pyrazoline derivative containing a 2,3-dimethoxyphenyl group reported an IC50 value of 262.15 µM against tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net In contrast, the standard inhibitor, kojic acid, showed an IC50 of 88.52 µM. researchgate.net

Further kinetic analyses, such as Lineweaver-Burk or Dixon plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). peerj.comresearchgate.netnih.gov For example, studies on N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides revealed a competitive inhibition mechanism against acetylcholinesterase, with a calculated inhibition constant (Ki) of 2.5 µM for the most potent compound. peerj.comresearchgate.net

Selectivity is a critical aspect of drug development, as off-target effects can lead to adverse reactions. Therefore, the compound would be screened against a panel of related and unrelated enzymes to determine its selectivity profile. A highly selective inhibitor will show potent inhibition of its primary target with minimal activity against other enzymes.

| Compound Analogue | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|---|

| Pyrazoline derivative | Tyrosinase | 262.15 | Not specified |

| Sulfonamide derivative (5c) | Acetylcholinesterase | 0.075 | Competitive |

Receptor Binding Affinity Studies in Recombinant Systems

To determine if this compound interacts with specific receptors, binding affinity studies are conducted. These assays typically use recombinant cell lines that overexpress a single type of receptor, allowing for a clean assessment of binding.

Detailed Research Findings: Radioligand binding assays are a common method where a radioactively labeled ligand known to bind to the receptor is competed off by the test compound. The affinity of the compound is expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.

For example, studies on a series of 1-(2,5-dimethoxyphenyl)-2-aminopropane analogues demonstrated that their affinity for 5-HT2 serotonin (B10506) receptors is highly dependent on the lipophilicity of the substituents, with Ki values ranging from over 25,000 nM for polar substituents to as low as 2.5 nM for lipophilic derivatives. nih.gov Similarly, 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have been shown to bind to the 5-HT2A receptor with Ki values in the nanomolar to micromolar range. frontiersin.org

| Compound Analogue Class | Target Receptor | Ki Range (nM) |

|---|---|---|

| 1-(2,5-dimethoxyphenyl)-2-aminopropane derivatives | 5-HT2 Serotonin Receptor | 2.5 - >25,000 |

| 4-alkoxy-substituted 2,5-dimethoxyphenethylamines | 5-HT2A Serotonin Receptor | 8.1 - 1700 |

Cellular Assays for Phenotypic Responses (e.g., Antiangiogenesis, Antiproliferation, Antibacterial Effects)

Cellular assays are essential for observing the physiological effects of a compound on whole cells. These phenotypic screens can provide valuable insights into the compound's potential therapeutic applications.

Detailed Research Findings:

Antiangiogenesis: The formation of new blood vessels, or angiogenesis, is a critical process in tumor growth. waocp.org The anti-angiogenic potential of a compound can be assessed using assays such as the rat aorta ring assay or by measuring the inhibition of endothelial cell proliferation and tube formation. waocp.orgwaocp.org For instance, a study on a carbothioamide derivative showed anti-angiogenic activity with an IC50 of 56.9 µg/mL in a rat aorta assay. waocp.org

Antiproliferation: The ability of a compound to inhibit cell growth is a hallmark of potential anticancer agents. This is often measured using the MTT assay, which assesses cell viability. For example, a series of 3-methylquinoxaline derivatives demonstrated anti-proliferative activities against MCF-7 and HepG2 cancer cell lines, with the most potent compound showing IC50 values of 7.7 µM and 4.5 µM, respectively. nih.gov

Antibacterial Effects: The antibacterial activity of a compound is determined by its ability to inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. An ethanolic extract of Anabasis aretioïdes, containing various bioactive compounds, showed significant activity against both Gram-positive and Gram-negative bacteria. mdpi.com

| Phenotypic Assay | Compound/Extract Analogue | Cell Line/Organism | IC50/MIC |

|---|---|---|---|

| Antiangiogenesis | Carbothioamide derivative | Rat Aorta | 56.9 µg/mL |

| Antiproliferation | 3-methylquinoxaline derivative (27a) | MCF-7 (Breast Cancer) | 7.7 µM |

| HepG2 (Liver Cancer) | 4.5 µM | ||

| Antibacterial | Anabasis aretioïdes extract | Staphylococcus aureus | MIC data not specified |

| Escherichia coli | MIC data not specified |

Investigation of Molecular Mechanisms in Cell-Based Models

Signaling Pathway Modulation and Protein Phosphorylation Analysis (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The activation of VEGFR-2 is initiated by the binding of its ligand, VEGF, which leads to receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade triggers downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. nih.gov

Compounds containing a dimethoxyphenyl moiety have been investigated for their potential to inhibit VEGFR-2 signaling. The mechanism of inhibition often involves the compound binding to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing the transfer of phosphate (B84403) groups and blocking the phosphorylation cascade.

Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes. researchgate.net The balance between phosphorylation and dephosphorylation, controlled by kinases and phosphatases, is crucial for normal cell function. researchgate.net Dysregulation of this process is a hallmark of many diseases, including cancer. nih.gov The analysis of protein phosphorylation upon treatment with a compound can be performed using various techniques, including Western blotting with phospho-specific antibodies and mass spectrometry-based phosphoproteomics.

While direct data on this compound is limited, a related analogue, 5-Amino-2-(3,4-dimethoxyphenylsulfonamido)-5-oxopentanoic acid (SM-1), has been shown to inhibit the phosphorylation of VEGFR-2 at the tyrosine 1175 residue. This inhibition of a key autophosphorylation site disrupts the downstream signaling cascade.

Table 2: VEGFR-2 Inhibitory Activity of Selected Bioactive Analogues

| Compound | Cell Line | IC₅₀ (µM) |

| 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (4d) | MGC-803 | 0.45 |

| Apatinib (VEGFR-2 inhibitor control) | Various | Varies |

Note: Data for this compound is not available. The table shows data for a bioactive analogue with a trimethoxyphenyl group to illustrate the potential for this class of compounds to inhibit cancer cell proliferation, a process often linked to VEGFR-2 signaling.

Analysis of Cellular Uptake and Subcellular Localization

The efficacy of a therapeutic agent is highly dependent on its ability to cross the cell membrane and reach its intracellular target. The analysis of cellular uptake and subcellular localization provides crucial information about a compound's bioavailability and mechanism of action.

Several methods can be employed to study these processes. Cellular uptake can be quantified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry to measure the intracellular concentration of the compound over time. The mechanisms of uptake, whether through passive diffusion or active transport, can be investigated by conducting uptake experiments at different temperatures or in the presence of metabolic inhibitors.

Subcellular localization can be visualized using fluorescence microscopy if the compound is intrinsically fluorescent or has been labeled with a fluorescent tag. Co-localization studies with specific organelle markers can then determine the compound's distribution within the cell, for instance, in the nucleus, mitochondria, or lysosomes.

For a compound like this compound, which is a carboxylic acid, its cellular uptake is likely to be influenced by its lipophilicity and the pH of the extracellular environment. The presence of the dimethoxyphenyl group may increase its lipophilicity, potentially favoring passive diffusion across the cell membrane. However, the carboxylic acid moiety could be ionized at physiological pH, potentially involving carrier-mediated transport mechanisms.

Once inside the cell, the compound's distribution would depend on its physicochemical properties. It might accumulate in specific organelles based on factors like pH gradients or affinity for particular biomolecules. For example, some compounds are known to localize in the mitochondria due to the mitochondrial membrane potential.

Table 3: Common Techniques for Studying Cellular Uptake and Subcellular Localization

| Technique | Principle | Information Gained |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound from cell lysates. | Intracellular concentration. |

| Mass Spectrometry (MS) | Highly sensitive detection and quantification of the compound. | Intracellular concentration and metabolic fate. |

| Fluorescence Microscopy | Visualization of fluorescently labeled or intrinsically fluorescent compounds. | Subcellular localization and distribution. |

| Confocal Microscopy | High-resolution imaging to determine co-localization with organelle-specific dyes. | Precise subcellular localization. |

Advanced Analytical Methodologies for Research and Characterization of 5 2,3 Dimethoxyphenyl 5 Oxovaleric Acid

High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the aromatic protons, the methoxy (B1213986) group protons, and the aliphatic chain protons. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons (spin-spin coupling).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key signals would correspond to the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons (both substituted and unsubstituted), the methoxy carbons, and the carbons of the aliphatic side chain.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between coupled protons (e.g., within the aliphatic chain), while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 6.9 - 7.5 | Multiplet (m) | 3H |

| Methoxy (-OCH₃) | 3.9 (s) | Singlet (s) | 6H |

| -CH₂- (alpha to ketone) | 3.1 | Triplet (t) | 2H |

| -CH₂- (alpha to acid) | 2.5 | Triplet (t) | 2H |

| -CH₂- (beta to carbonyls) | 2.1 | Quintet (quin) | 2H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ketone C=O | 198 - 202 |

| Carboxylic Acid C=O | 178 - 182 |

| Aromatic C-O | 145 - 155 |

| Aromatic C-H / C-C | 110 - 135 |

| Methoxy (-OCH₃) | 55 - 62 |

| -CH₂- (alpha to ketone) | 35 - 40 |

| -CH₂- (alpha to acid) | 30 - 35 |

Vibrational spectroscopy techniques like FT-IR and Raman are crucial for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key absorptions would include a broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and aliphatic parts, a sharp C=O stretch for the ketone, another C=O stretch for the carboxylic acid, C-O stretches for the methoxy and acid groups, and C=C stretches for the aromatic ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It involves the inelastic scattering of monochromatic light. Aromatic ring vibrations and symmetric stretches often produce strong Raman signals.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | 1680 - 1700 | Strong |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental composition. csic.es It works by ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z).

For this compound (Molecular Formula: C₁₃H₁₆O₅), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value with high accuracy (typically within 5 ppm). nih.gov The fragmentation pattern observed in the mass spectrum provides further structural confirmation, showing characteristic losses of functional groups such as the methoxy groups, water, or cleavage of the aliphatic chain.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Potential Fragmentation Origin |

|---|---|---|

| [C₁₃H₁₆O₅+H]⁺ | 253.10195 | Molecular Ion |

| [C₁₂H₁₃O₄]⁺ | 221.08084 | Loss of methanol (B129727) (CH₃OH) |

| [C₁₁H₁₃O₃]⁺ | 193.08592 | Loss of acetic acid (C₂H₄O₂) |

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are vital for separating the target compound from impurities, starting materials, and by-products. They are used both to assess the purity of a sample and to isolate the pure compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of this compound, a reversed-phase HPLC method is typically employed. sielc.comnih.gov

In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water (with an acid modifier like formic or acetic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. nih.gov The compound is separated from impurities based on differences in their polarity and interaction with the stationary phase. A detector, commonly a UV-Vis detector set to a wavelength where the aromatic ring absorbs, is used to generate a chromatogram. The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative analysis and purity determination (e.g., >99%).

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for qualitative analysis. It is frequently used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. nih.gov It is also used for preliminary purity checks of the final product.

A small spot of the sample is applied to a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. The plate is then placed in a sealed chamber with a solvent system (eluent). The solvent moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary phase and the mobile phase. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. Spots are typically visualized under UV light.

Prospective Research Avenues and Future Directions for 5 2,3 Dimethoxyphenyl 5 Oxovaleric Acid Studies

Identification of Novel Biological Targets and Therapeutic Applications

The dimethoxyphenyl moiety is a common feature in a variety of biologically active molecules, suggesting that 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid could interact with a range of biological targets. Future research should focus on a systematic screening of this compound against a diverse panel of receptors, enzymes, and other cellular components to uncover novel therapeutic applications.

Potential Therapeutic Areas:

Oncology: The trimethoxyphenyl group, structurally similar to the dimethoxyphenyl group, is a key pharmacophore in several tubulin polymerization inhibitors, such as Combretastatin A-4. nih.gov Analogs with a dimethoxybenzene scaffold have also been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in various cancers. nih.gov Furthermore, some compounds containing a 1-(3,5-dimethoxyphenyl) moiety have been shown to exhibit anti-cancer activity by interfering with β-catenin function through p68 RNA helicase. nih.gov These findings suggest that this compound and its derivatives could be investigated as potential anticancer agents.

Central Nervous System (CNS) Disorders: The 2,5-dimethoxyphenylpiperidine scaffold is a known selective serotonin (B10506) 5-HT2A receptor agonist, a target for psychedelic drugs with potential therapeutic applications in depression, anxiety, and substance abuse disorders. semanticscholar.org While the core structure is different, the presence of the dimethoxyphenyl group in this compound warrants investigation into its potential activity at serotonin and other CNS receptors.

Infectious Diseases: The structural features of this compound could also lend themselves to antimicrobial applications, an area where new scaffolds are constantly needed to combat resistance.

Methodologies for Target Identification:

High-Throughput Screening (HTS): Screening large libraries of compounds against various biological targets to identify initial hits.

Phenotypic Screening: Assessing the effect of the compound on cellular or organismal phenotypes to identify its biological function without a preconceived target.

In Silico Target Prediction: Utilizing computational algorithms to predict potential protein targets based on the chemical structure of the compound. rsc.orgnih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The application of artificial intelligence (AI) and machine learning (ML) has the potential to revolutionize the drug discovery process by accelerating timelines and improving the quality of drug candidates. nih.govnih.goviktos.ai For this compound, these computational tools can be instrumental in several key areas.

Key Applications of AI and ML:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the physicochemical properties, pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of novel derivatives of this compound. mdpi.com

De Novo Drug Design: Generative AI models can design novel molecules with desired properties from scratch, using the this compound scaffold as a starting point to explore a vast chemical space for improved potency and selectivity. mdpi.com

Synthesis Prediction: Retrosynthesis prediction tools, powered by AI, can help chemists devise the most efficient and novel synthetic routes for new analogs, potentially reducing the time and resources required for their synthesis. researchgate.netchemrxiv.org

Target Identification and Validation: AI can analyze complex biological data, including genomics, proteomics, and transcriptomics, to identify and validate novel biological targets for this compound. nih.gov

The integration of AI and ML into the research pipeline for this compound can facilitate a more data-driven and efficient approach to drug design and development.

Development of Sustainable and Efficient Synthetic Routes

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and improve economic viability. rsc.org A key synthetic step for this compound is likely the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with glutaric anhydride (B1165640). longdom.orgchemijournal.com Future research should focus on developing more sustainable and efficient methods for this transformation.

Green Chemistry Approaches:

Catalyst Selection: Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste. rsc.org Research into reusable and more environmentally benign catalysts, such as solid acid catalysts (e.g., zeolites, TiO2-SnOx), deep eutectic solvents, or heterogeneous catalysts, could significantly improve the sustainability of the synthesis. rsc.orgresearchgate.net

Solvent Choice: The use of hazardous and volatile organic solvents should be minimized. researchgate.net Exploring greener alternatives like ionic liquids or even solvent-free conditions can reduce the environmental footprint of the synthesis. rsc.orgresearchgate.net

Energy Efficiency: Investigating alternative energy sources such as microwave irradiation or ultrasonication could potentially reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

The following table outlines potential sustainable approaches for the synthesis of this compound.

| Synthetic Step | Conventional Method | Sustainable Alternative |

| Acylation | Friedel-Crafts acylation using stoichiometric AlCl₃ in a chlorinated solvent. | Catalytic Friedel-Crafts acylation using a solid acid catalyst (e.g., zeolite, mixed metal oxide) under solvent-free conditions or in a green solvent. |

| Energy Source | Conventional heating. | Microwave irradiation or mechanochemical synthesis (ball-milling). |

| Work-up | Aqueous work-up generating significant waste. | Simplified work-up with catalyst recovery and recycling. |

Exploration of Multi-Targeting Strategies and Polypharmacology

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov The traditional "one-target, one-drug" paradigm is often insufficient to address such multifactorial diseases. Polypharmacology, the ability of a single drug to interact with multiple targets, is emerging as a promising strategy for developing more effective therapies. nih.gov

The this compound scaffold, with its potential to interact with various biological targets as suggested by the activities of related compounds, is an excellent candidate for the development of multi-target agents.

Strategies for Multi-Target Drug Design:

Pharmacophore Hybridization: Combining the structural features of this compound with pharmacophores from other known ligands that act on different targets. For instance, incorporating moieties known to interact with kinases or other cancer-related targets could yield a dual-action anticancer agent. nih.gov

Fragment-Based Drug Design: Identifying small molecular fragments that bind to different targets and then linking them together using the this compound core as a scaffold.

Computational Approaches: Utilizing computational tools to predict the off-target activities of this compound derivatives and intentionally designing molecules with a desired multi-target profile. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2,3-Dimethoxyphenyl)-5-oxovaleric acid?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2,3-dimethoxybenzene with levulinic acid derivatives under acidic catalysis. Alternatively, coupling reactions using boronic acid intermediates (e.g., (2,3-dimethoxyphenyl)boronic acid) with keto-acid precursors via Suzuki-Miyaura cross-coupling are viable . Key reagents include anhydrous AlCl₃ for acylation or Pd catalysts for cross-coupling. Purity is typically verified by HPLC (≥98%) and NMR for structural confirmation .

Q. How is the stability of this compound assessed under varying experimental conditions?

- Methodological Answer : Stability studies involve exposing the compound to thermal stress (40–80°C), UV light, and variable pH (1–13) over 24–72 hours. Degradation products are analyzed via LC-MS and compared to controls. For example, acidic conditions may hydrolyze the ketone moiety, while alkaline conditions could cleave ester linkages .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C): Assigns methoxy (δ 3.8–4.0 ppm) and carbonyl (δ 170–210 ppm) groups.

- HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]⁺) and monitors purity.

- FTIR : Validates C=O (1680–1720 cm⁻¹) and aromatic C-O (1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., 2,4- vs. 3,4-dimethoxy groups). For example, 3,4-dimethoxyphenyl derivatives show higher antimicrobial activity due to enhanced electron-donating effects . To resolve contradictions:

- Systematic SAR Studies : Compare analogs with controlled substituent variations.

- Computational Modeling : Use DFT to assess electronic effects on reactivity .

Q. What strategies optimize the reaction yield of this compound in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling improves cross-coupling efficiency .

- Solvent Optimization : Use DMF or THF for boronic acid coupling, ensuring anhydrous conditions .

- In Situ Monitoring : Employ inline FTIR to track ketone formation and adjust reagent stoichiometry .

Q. How can computational tools predict the toxicity profile of this compound and its derivatives?

- Methodological Answer : Programs like GUSAR-online predict acute toxicity (e.g., LD₅₀) using QSAR models. Input structural SMILES to assess hepatotoxicity or mutagenicity risks. For example, 2,3-dimethoxy groups may reduce toxicity compared to halogenated analogs . Validate predictions with in vitro assays (e.g., Ames test) .

Data Contradiction Analysis

Q. Why do some studies report low solubility of this compound in aqueous buffers, while others claim moderate solubility?

- Methodological Answer : Solubility discrepancies arise from pH-dependent ionization. At pH > 7, the carboxylic acid group deprotonates, increasing solubility. Use potentiometric titration (e.g., Sirius T3) to measure pKa and generate pH-solubility profiles. Co-solvents (e.g., DMSO ≤ 5%) can enhance solubility without destabilizing the compound .

Experimental Design Considerations

Q. What controls are essential when evaluating the compound’s antioxidant activity?

- Methodological Answer :

- Positive Controls : Trolox or ascorbic acid for radical scavenging assays (e.g., DPPH/ABTS).

- Negative Controls : Solvent-only samples to rule out interference.

- Dose-Response Curves : Test 1–100 μM concentrations to establish EC₅₀ values.

- Redox Cycling Checks : Include catalase to confirm H₂O₂-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.